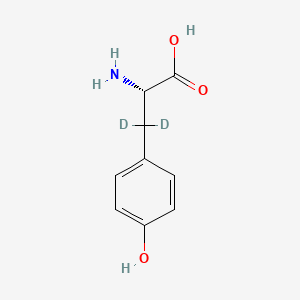

L-Tyrosine-D2

Description

The exact mass of the compound (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-KETSZMSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583957 | |

| Record name | L-(beta,beta-~2~H_2_)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72963-27-0 | |

| Record name | L-(beta,beta-~2~H_2_)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72963-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling

L-Tyrosine-d2 is a stable isotope-labeled variant of the non-essential amino acid, L-Tyrosine.[1] In this deuterated form, two hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This subtle modification provides a distinct mass shift that is invaluable for a multitude of research applications, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of deuterium allows for the precise tracing and differentiation of L-Tyrosine and its metabolites within complex biological systems.[1] This guide offers a comprehensive overview of the chemical properties, structure, and key experimental applications of this compound.

L-Tyrosine, chemically known as 4-hydroxyphenylalanine, is an α-amino acid featuring a phenol side chain. It serves as a crucial precursor for the synthesis of vital catecholamines, including dopamine, norepinephrine, and epinephrine.[1][3] The deuterated analog, this compound, maintains the fundamental biochemical characteristics of its natural counterpart while enabling its distinction in sophisticated analytical methodologies.[1] Commercially, several isotopologues of this compound are available, with deuterium atoms substituted at various positions on the molecule. The most common variants include L-Tyrosine-3,3-d2 and L-Tyrosine-ring-3,5-d2.[1]

Physicochemical Properties of this compound Isotopologues

The primary physical distinction between L-Tyrosine and this compound stems from the increased mass of deuterium compared to protium (the common isotope of hydrogen). This mass difference influences a range of macroscopic and microscopic properties.[4] The table below summarizes the key physicochemical properties of common this compound isotopologues.

| Property | L-Tyrosine-3,3-d2 | L-Tyrosine-ring-2,6-d2 | L-Tyrosine-ring-3,5-d2 |

| Synonyms | (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | L-4-Hydroxyphenyl-2,6-d2-alanine | L-4-Hydroxyphenyl-3,5-d2-alanine |

| CAS Number | 72963-27-0[5] | 57746-15-3 | 30811-19-9[6] |

| Molecular Formula | C₉H₉D₂NO₃[7] | C₉H₉D₂NO₃ | C₉H₉D₂NO₃[6] |

| Molecular Weight | 183.20 g/mol [7] | 183.20 g/mol | 183.20 g/mol [8] |

| Appearance | Solid[9] | - | White Solid[10] |

| Melting Point | >300 °C (decomposes)[9] | - | >300 °C (decomposes)[1] |

| Isotopic Purity | ≥98 atom % D[9] | ≥98 atom % D | ≥98 atom % D[6] |

| Chemical Purity | ≥98%[9] | - | ≥99%[6] |

| Solubility | Unlabeled L-Tyrosine is sparingly soluble in water and more soluble in acidic and alkaline solutions.[1] | - | Soluble in water.[10] |

| SMILES String | [2H]C([2H])(C(=O)O)c1ccc(O)cc1[5] | OC1=CC=C(C([2H])=C1[2H])CC(O)=O | OC(CC1=CC([2H])=C(O)C([2H])=C1)=O |

Molecular Structure and Isotopic Labeling

The precise location of the deuterium atoms is a critical aspect of this compound's utility. The nomenclature, such as L-Tyrosine-3,3-d₂, specifies the exact positions of isotopic substitution.[11]

Caption: 2D structure of L-Tyrosine-3,3-d2.

Applications in Research and Drug Development

This compound serves as an indispensable tool in various research domains, primarily due to its utility as a tracer and an internal standard.

Metabolic Flux Analysis

One of the primary applications of this compound is in metabolic flux analysis.[12] By replacing standard L-Tyrosine with its deuterated counterpart in cell culture media, researchers can trace the metabolic fate of the labeled tyrosine through various biochemical pathways.[12] L-Tyrosine is a precursor to the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1] This pathway is fundamental to numerous physiological and cognitive processes.[1] this compound is essential for tracing the flux through this pathway in both in vivo and in vitro settings.[1] Mass spectrometry is then employed to detect the mass shift in downstream metabolites, allowing for the quantification of metabolic rates.[12]

Caption: Catecholamine biosynthesis pathway traced with this compound.

Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), this compound is frequently used as an internal standard for the accurate quantification of endogenous L-Tyrosine in biological samples.[1][13] An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[13] Stable isotope-labeled compounds like this compound are considered the gold standard for this purpose as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus compensating for variations during sample preparation and analysis.[13]

Caption: General workflow for quantification using this compound.

Experimental Protocols

Quantification of L-Tyrosine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of L-Tyrosine in a biological matrix like plasma.[1][13]

1. Sample Preparation:

-

Thaw biological samples on ice.[1]

-

To 100 µL of the sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).[1]

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[13]

-

Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

-

Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.[13]

-

Mobile Phase A: 0.1% formic acid in water.[13]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

-

Gradient: A linear gradient from a low percentage of mobile phase B, which is then increased to elute tyrosine.[1][13]

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40°C.[1]

3. Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[1][13]

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both L-Tyrosine and this compound.[1][13]

4. Data Analysis:

-

The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.[1]

¹H NMR Spectroscopy for Isotopic Purity Assessment

¹H NMR spectroscopy is a powerful tool to confirm the position and extent of deuteration.

1. Sample Preparation:

-

Dissolve the this compound sample in a deuterated solvent (e.g., D₂O) in an NMR tube.[11]

-

Add a known concentration of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing.[1]

2. NMR Acquisition:

-

Pulse Program: A water suppression sequence is often necessary for aqueous samples.[1]

-

Acquisition Time: Approximately 2-3 seconds.[1]

-

Relaxation Delay: Approximately 5 seconds.[1]

-

Number of Scans: Dependent on sample concentration, typically ranging from 16 to 256 or more.[1]

3. Data Analysis:

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced.[1][11] This aids in peak assignment and confirms the isotopic labeling. For instance, in L-Tyrosine-3,3-d₂, the signal for the β-protons will be diminished.[11]

Conclusion

This compound is a versatile and powerful tool for researchers and scientists in the field of drug development and beyond. Its utility as a tracer in metabolic studies and as a reliable internal standard in quantitative bioanalysis provides a level of precision and accuracy that is essential for advancing our understanding of complex biological systems. The careful selection of the appropriate isotopologue and the implementation of robust analytical methodologies are paramount to harnessing the full potential of this valuable research compound.

References

- An In-depth Technical Guide to the Chemical Properties and Structure of this compound - Benchchem. (n.d.).

- An In-depth Technical Guide to the Isotopic Purity of this compound and Its Significance - Benchchem. (n.d.).

- This compound | CAS 72963-27-0 - LGC Standards. (n.d.).

- This compound - MedChem Express - Cambridge Bioscience. (n.d.).

- A Comparative Guide to this compound and Other Internal Standards for Accurate Tyrosine Quantification - Benchchem. (n.d.).

- L-Tyrosine (3,3-D₂, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5. (n.d.).

- CAS 30811-19-9: L-tyrosine-3,5-D2 | CymitQuimica. (n.d.).

- L -Tyrosine-2,6-d2 D 98atom 57746-15-3 - Sigma-Aldrich. (n.d.).

- L-Tyrosine-(phenyl-3, 5-d2), min 98 atom% D, min 99%, 1 gram - CP Lab Safety. (n.d.).

- L-Tyrosine D2 (ring-3,5-D2) - CLEARSYNTH. (n.d.).

- A Technical Guide to the Physical Differences Between L-Tyrosine and this compound for Researchers and Drug Development Professi - Benchchem. (n.d.).

- This compound-2 | Stable Isotope - MedchemExpress.com. (n.d.).

- Application Notes and Protocols for this compound-1 in Flux Analysis of Cell Cultures - Benchchem. (n.d.).

- L-Tyrosine-(phenyl-3,5-d₂) endotoxin tested, 98 atom D, 99 (CP) Isotope. (n.d.).

-

Tyrosine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS 72963-27-0 | LGC Standards [lgcstandards.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. clearsynth.com [clearsynth.com]

- 9. isotope.com [isotope.com]

- 10. CAS 30811-19-9: L-tyrosine-3,5-D2 | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis and Isotopic Purity of L-Tyrosine-D2

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Isotopic Precision

In the landscape of modern biomedical research, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide the resolution needed to dissect complex biological systems. Among these, deuterated L-Tyrosine stands out for its utility in quantitative proteomics, metabolic flux analysis, and as an internal standard for mass spectrometry.[1][2][3] L-Tyrosine is not merely a building block for proteins; it is the biochemical precursor to the entire class of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][4]

Strategic Synthesis of L-Tyrosine-D2: A Tale of Two Methodologies

The synthesis of this compound with high isotopic enrichment requires meticulous control over reaction conditions to ensure specific and efficient deuterium incorporation.[1] The choice of synthetic route is a critical decision dictated by the desired location of the deuterium atoms (e.g., on the aromatic ring or the aliphatic side-chain) and the necessity for enantiomeric purity.[3] We will contrast two primary approaches: classical chemical synthesis and modern enzymatic synthesis.

Chemical Synthesis via H-D Exchange

A traditional method for deuterating aromatic systems involves direct hydrogen-deuterium exchange catalyzed by a strong deuterated acid.[5]

-

Causality and Rationale: This approach leverages the electrophilic aromatic substitution mechanism. In a strongly acidic deuterated medium (e.g., DCl in D₂O) at elevated temperatures, the aromatic ring of tyrosine becomes activated towards electrophilic attack by deuterons (D⁺). The positions ortho to the hydroxyl group (C-3 and C-5) are particularly activated, making this a common route for producing L-Tyrosine-3,5-d₂.

-

Inherent Challenges: The harsh conditions required for this exchange can lead to undesirable side reactions, including partial racemization of the chiral center. This necessitates a subsequent, often complex, enzymatic or chromatographic resolution step to isolate the pure L-enantiomer, impacting overall yield and cost.[5]

Enzymatic Synthesis: The Apex of Specificity

For applications demanding the highest chemo-, regio-, and stereoselectivity, enzymatic synthesis is the superior strategy.[1][6] This approach utilizes the inherent specificity of enzymes to catalyze reactions under mild conditions, ensuring the integrity of the chiral center.

-

Causality and Rationale: A powerful enzymatic strategy involves the reductive amination of a deuterated keto-acid precursor, p-Hydroxyphenylpyruvic acid, using an enzyme such as L-phenylalanine dehydrogenase (PheDH).[1][7] The reaction is performed in a deuterated buffer system (D₂O), and a deuterated nicotinamide cofactor (NADD) can be used to introduce deuterium at the α-carbon. This method produces L-Tyrosine-α-d₁ with exceptional stereochemical and isotopic purity directly, obviating the need for chiral resolution.

-

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the enzyme's strict stereospecificity. PheDH exclusively produces the L-enantiomer, guaranteeing a chirally pure product. The isotopic incorporation is controlled by the deuterated reaction medium and precursors.

Experimental Protocol: Enzymatic Synthesis of L-Tyrosine-α-d₁

This protocol describes a representative enzymatic synthesis.

Materials & Reagents:

-

p-Hydroxyphenylpyruvic acid

-

Ammonium sulfate ((NH₄)₂SO₄)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

L-Phenylalanine Dehydrogenase (PheDH)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Potassium phosphate buffer components (K₂HPO₄, KH₂PO₄)

-

Cation exchange resin (e.g., Dowex 50W)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in D₂O and adjust the pD to ~7.5.

-

Reaction Mixture Assembly: In a temperature-controlled vessel, dissolve p-Hydroxyphenylpyruvic acid, ammonium sulfate, and NADH in the deuterated phosphate buffer.

-

Enzyme Addition: Initiate the reaction by adding a catalytic amount of L-Phenylalanine Dehydrogenase.

-

Reaction Monitoring: Monitor the reaction progress by observing the decrease in NADH absorbance at 340 nm or by periodic analysis of aliquots using Reverse-Phase HPLC.

-

Reaction Quench & Enzyme Removal: Once the reaction reaches completion, terminate it by acidification (e.g., with 1M HCl). Remove the precipitated enzyme by centrifugation.

-

Product Purification: Adjust the pH of the supernatant to ~1-2 and apply it to a prepared cation exchange column. Wash the column with deionized water to remove unreacted substrates and salts.

-

Elution & Isolation: Elute the L-Tyrosine-d₁ product using an aqueous ammonia solution. Collect the fractions containing the product, pool them, and remove the solvent under reduced pressure to yield the purified, deuterated amino acid.

Visualization: Synthetic Workflow

Caption: Workflow for the enzymatic synthesis of L-Tyrosine-d1.

The Litmus Test: Rigorous Determination of Isotopic Purity

Synthesizing the molecule is only half the battle. The trustworthiness of this compound hinges on its analytical validation. The isotopic purity, typically expected to exceed 98 atom % D, must be empirically determined and reported as a full isotopologue distribution (d₀, d₁, d₂, etc.).[1] Two orthogonal, high-precision techniques are considered the gold standard: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for quantifying isotopologue distribution. Instruments like Time-of-Flight (TOF) or Orbitrap possess the resolving power to distinguish between the minute mass differences of deuterated and non-deuterated species.[1]

Experimental Protocol: LC-HRMS for Isotopic Purity

Instrumentation & Materials:

-

UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

This compound sample.

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A).[3]

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B).[3]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 µg/mL) in the initial mobile phase composition (e.g., 98% A, 2% B).[1]

-

LC Separation: Inject the sample onto the LC system. Employ a suitable gradient to elute L-Tyrosine as a sharp, symmetrical peak. This step is crucial to separate the analyte from any potential isobaric impurities.

-

MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[3] Acquire data in full scan mode at a high resolution (>60,000) to ensure baseline separation of the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ ion of L-Tyrosine.

-

From the resulting mass spectrum under the chromatographic peak, identify the monoisotopic masses for each isotopologue (d₀, d₁, d₂).

-

Integrate the peak area or intensity for each isotopologue.

-

Calculate the relative abundance of each species. The isotopic purity is the percentage of the target d₂ species relative to the sum of all tyrosine isotopologues.[1]

-

Data Presentation: Representative Isotopologue Distribution

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

| d₀ (C₉H₁₁NO₃) | 182.0817 | < 0.5% |

| d₁ (C₉H₁₀DNO₃) | 183.0880 | < 1.5% |

| d₂ (C₉H₉D₂NO₃) | 184.0943 | > 98.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the distribution, NMR spectroscopy provides unambiguous proof of the location and extent of deuteration.[1]

-

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the replacement of a proton with a deuteron results in the disappearance or significant attenuation of the signal at that position.[1][8] By integrating the residual proton signal and comparing it to the integral of a non-deuterated proton signal within the same molecule, one can accurately calculate the degree of deuterium incorporation at a specific site.

-

²H NMR Spectroscopy: A more direct method, ²H (Deuterium) NMR, observes the deuterium nuclei themselves.[9][10] This provides a clean spectrum showing signals only from the deuterated positions, confirming the site of labeling and revealing any unintended deuteration.

Experimental Protocol: Quantitative ¹H NMR

Instrumentation & Materials:

-

High-field NMR Spectrometer (≥400 MHz).

-

This compound sample.

-

Deuterated solvent (e.g., D₂O with a known amount of an internal standard like TSP).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the deuterated solvent containing the internal standard in a 5 mm NMR tube.

-

Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (e.g., 5x the longest T₁) to ensure accurate signal integration.

-

Data Analysis: For L-Tyrosine-3,5-d₂, integrate the residual signals for the aromatic protons at positions 3 and 5. Compare this integral to the integral of the non-deuterated aromatic protons at positions 2 and 6. The ratio provides the percentage of deuteration at the target sites.[1]

Visualization: Analytical Workflow for Purity Determination

Caption: A dual-approach workflow for validating isotopic purity.

Application in Focus: Tracing Catecholamine Biosynthesis

The ultimate value of meticulously synthesized and validated this compound is demonstrated in its application. A prime example is tracing the flux of the catecholamine biosynthesis pathway, a process central to neurobiology and pharmacology.[1][3]

By introducing this compound into a biological system (in vivo or in cell culture), the deuterium label acts as a silent tracer. The enzymatic machinery of the cell processes the deuterated tyrosine, incorporating the label into L-DOPA, dopamine, and subsequently norepinephrine and epinephrine.[3] Using LC-MS/MS, researchers can then track the appearance and quantify the levels of these deuterated neurotransmitters over time. This allows for the precise measurement of synthesis rates and pathway dynamics, providing invaluable insights into neurological disorders or the mechanism of action of drugs targeting this pathway.[1]

Visualization: Deuterium Tracing in the Catecholamine Pathway

Caption: The metabolic fate of deuterium from this compound.

Conclusion

The synthesis and validation of this compound represent a microcosm of the rigor required in modern chemical biology. The choice of a synthetic pathway—increasingly favoring enzymatic methods for their unparalleled specificity—directly impacts the quality of the final product. However, synthesis without orthogonal, quantitative validation via HRMS and NMR is an incomplete endeavor. These analytical techniques provide the necessary assurance of isotopic purity and structural integrity, transforming a labeled compound from a reagent into a reliable scientific tool. For the researcher, this meticulous attention to detail ensures that experimental results are built on a foundation of certainty, enabling the confident exploration of complex biological frontiers.

References

- An In-depth Technical Guide to the Isotopic Purity of this compound and Its Significance. Benchchem.

-

Tokuhisa, S., Saisu, K., Yoshikawa, H., & Baba, S. (1980). Site-specific deuteration of tyrosine and their assay by selective ion monitoring method. Journal of nutritional science and vitaminology, 26(1), 77–85. [Link]

- A Comparative Guide to Analytical Methods for the Quantific

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Science Publishing. [Link]

-

Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by L-phenylalanine dehydrogenase from Bacillus badius. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

-

Milne, J. J., & Malthouse, J. P. (1996). Enzymatic synthesis of alpha-deuterated amino acids. Biochemical Society transactions, 24(1), 133S. [Link]

-

Enzymatic synthesis of alpha-deuterated amino acids. PubMed. [Link]

-

A method for highly sensitive detection of D-amino acids. Atlas of Science. [Link]

-

Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

-

Deuterium NMR. Grokipedia. [Link]

-

Tyrosine. Wikipedia. [Link]

-

Analytical Chemistry and Biochemistry of D‐Amino Acids. ResearchGate. [Link]

-

Blomquist, A. T., Cedergren, R. J., Hiscock, B. F., Tripp, S. L., & Harpp, D. N. (1966). Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences of the United States of America, 55(3), 453–456. [Link]

-

Deuterium Labelling in NMR Structural Analysis of Larger Proteins. PubMed. [Link]

-

Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI. [Link]

- An In-depth Technical Guide to the Chemical Properties and Structure of this compound. Benchchem.

- Method for preparing D-tyrosine by enzyme method.

-

Perspectives of biotechnological production of L-tyrosine and its applications. Request PDF on ResearchGate. [Link]

-

Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. [Link]

-

Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics. PubMed. [Link]

- An In-depth Technical Guide to Stable Isotope Labeling with this compound. Benchchem.

- Preparation method of L-tyrosine derivative.

-

Evaluation of Enrichment Techniques for Mass Spectrometry: Identification of Tyrosine Phosphoproteins in Cancer Cells. PMC - NIH. [Link]

-

Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters - ACS Publications. [Link]

-

The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. studymind.co.uk [studymind.co.uk]

- 9. grokipedia.com [grokipedia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Differences Between L-Tyrosine and L-Tyrosine-D2

Introduction: The Significance of Isotopic Labeling in Modern Research

In the landscape of contemporary scientific inquiry, the ability to trace, quantify, and differentiate molecules within complex biological and chemical systems is paramount. Stable isotope labeling, a technique that involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, has emerged as a cornerstone of analytical chemistry, proteomics, and drug development.[] This guide focuses on a specific and widely utilized example of this practice: the physical distinctions between the proteinogenic amino acid L-Tyrosine and its deuterated isotopologue, L-Tyrosine-D2.

L-Tyrosine is a non-essential aromatic amino acid, fundamental to protein synthesis and a precursor to vital biomolecules such as catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[2][3] By strategically replacing two hydrogen atoms with deuterium (²H or D), a stable isotope of hydrogen, we create this compound. This subtle alteration, while having a minimal impact on the molecule's fundamental chemical reactivity, imparts distinct physical properties that are leveraged in advanced analytical methodologies.[4] This guide will provide an in-depth exploration of these physical differences, detail the experimental protocols for their characterization, and discuss the practical applications that arise from these distinctions, offering researchers and drug development professionals a comprehensive technical resource.

Core Physical and Chemical Distinctions

The foundational difference between L-Tyrosine and this compound lies in the mass of the substituted isotopes. Deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). This mass differential is the primary driver of the observable physical differences between the two molecules.[4]

| Property | L-Tyrosine | This compound | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | [5][6] |

| Molecular Weight | ~181.19 g/mol | ~183.20 g/mol | [6][7][8] |

| Monoisotopic Mass | ~181.0739 u | ~183.0864 u (calculated) | [7] |

| CAS Number | 60-18-4 | 72963-27-0 (for L-Tyrosine-3,3-d2) | [5][6] |

While properties such as melting point and crystal structure are largely conserved, the increased mass of this compound can lead to subtle effects on solubility and chromatographic behavior.[4]

Molecular Structures

The following diagrams illustrate the structures of L-Tyrosine and a common isotopologue, L-Tyrosine-3,3-d2, where the deuterium atoms are substituted on the β-carbon of the side chain.

Caption: Chemical structures of L-Tyrosine and L-Tyrosine-3,3-d2.

Analytical Differentiation: Methodologies and Protocols

The subtle yet significant mass difference between L-Tyrosine and this compound is the key to their analytical differentiation. The primary techniques employed for this purpose are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[2][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct and widely used method for differentiating and quantifying isotopologues.[9]

Principle of Differentiation: The 2-dalton mass difference between L-Tyrosine and this compound results in distinct signals in the mass spectrum, allowing for their unambiguous identification and quantification, even in complex biological matrices.

Experimental Protocol: LC-MS/MS for Quantification of L-Tyrosine and this compound

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the simultaneous analysis of L-Tyrosine and this compound, where this compound often serves as an internal standard for the accurate quantification of endogenous L-Tyrosine.[10]

-

Sample Preparation:

-

For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile containing the this compound internal standard at a known concentration.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 2% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[2]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

L-Tyrosine: Monitor the precursor ion [M+H]⁺ at m/z 182.1 and a characteristic product ion (e.g., m/z 136.1, corresponding to the loss of the carboxyl and amino groups).

-

This compound: Monitor the precursor ion [M+H]⁺ at m/z 184.1 and a corresponding product ion (e.g., m/z 138.1).

-

-

Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Expected Observations: The deuterated compound may exhibit a slightly earlier retention time in reversed-phase chromatography, a phenomenon known as the "chromatographic isotope effect".[11] The mass spectrometer will detect two distinct precursor ions, separated by 2 m/z units, confirming the presence of both L-Tyrosine and this compound.

Caption: A typical LC-MS/MS workflow for the analysis of L-Tyrosine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It is invaluable for determining the precise location of isotopic labels within a molecule.[12]

Principle of Differentiation: Hydrogen (¹H) and deuterium (²H) have different nuclear spins (1/2 and 1, respectively) and resonate at different frequencies in an NMR spectrometer.[13] This allows for their distinct observation.

Experimental Protocol: ¹H and ¹³C NMR for Structural Verification

-

Sample Preparation:

-

Dissolve an accurately weighed amount of L-Tyrosine and this compound in a deuterated solvent (e.g., D₂O with a pH-adjusting agent like DCl or NaOD to ensure solubility). The use of a deuterated solvent is crucial to minimize overwhelming solvent signals in ¹H NMR.[14]

-

Transfer the solutions to separate NMR tubes.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum for both samples.

-

Expected Observations: In the ¹H NMR spectrum of this compound, the proton signal corresponding to the position of deuteration will be absent or significantly attenuated.[4] For instance, in L-Tyrosine-3,3-d2, the signal for the β-protons on the side chain will disappear.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum for both samples.

-

Expected Observations: The carbon atom directly bonded to a deuterium atom will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling (e.g., a triplet for a -CD₂- group).[4] This provides unambiguous confirmation of the labeling site.

-

-

²H NMR Spectroscopy:

-

Acquire a one-dimensional ²H NMR spectrum for the this compound sample.

-

Expected Observations: A strong peak will be observed in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium label, confirming the success of the isotopic enrichment.[13]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. The substitution of a lighter atom with a heavier one alters the vibrational frequencies of the chemical bonds.

Principle of Differentiation: The carbon-deuterium (C-D) bond has a lower vibrational frequency (stretch) compared to the carbon-hydrogen (C-H) bond due to the increased mass of deuterium. This results in a distinct shift in the IR spectrum.[9]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Prepare solid samples of both L-Tyrosine and this compound as KBr (potassium bromide) pellets. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for some instruments, analysis can be performed directly on the solid powder using an attenuated total reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the IR spectrum for each sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

A background spectrum of the empty sample compartment or the KBr pellet matrix should be collected and subtracted from the sample spectra.

-

-

Expected Observations:

-

The IR spectrum of this compound will show a new absorption band at a lower wavenumber (typically in the 2100-2250 cm⁻¹ range for C-D stretching) compared to the C-H stretching vibrations (typically 2850-3000 cm⁻¹).[15] The intensity of the C-H stretching band corresponding to the deuterated position will be diminished.

-

Applications in Research and Drug Development

The distinct physical properties of this compound make it an invaluable tool in various scientific disciplines.[2]

-

Internal Standard for Quantitative Analysis: Due to its chemical identity and distinct mass, this compound is an ideal internal standard for the accurate quantification of L-Tyrosine by mass spectrometry.[2] It co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and ionization efficiency.[10]

-

Metabolic and Pharmacokinetic Studies: this compound can be used as a tracer to study the biosynthesis and metabolism of catecholamines and other tyrosine-derived molecules in vivo.[][2] By administering the labeled compound, researchers can track its conversion into various metabolites over time, providing insights into metabolic flux and drug-target interactions.[]

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" isotopically labeled amino acids, such as deuterated or ¹³C-labeled tyrosine.[16][17] This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry, providing a powerful tool for studying protein expression and regulation.[18]

The biosynthesis of catecholamines from L-Tyrosine is a fundamental signaling pathway.

Caption: The catecholamine biosynthesis pathway initiated from L-Tyrosine.

Conclusion

The substitution of hydrogen with deuterium in L-Tyrosine creates a physically distinct molecule, this compound, with a higher molecular weight. This seemingly minor alteration is the foundation for its powerful applications in modern research. Through the use of sophisticated analytical techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy, researchers can readily differentiate and quantify L-Tyrosine and its deuterated analog. This capability underpins its use as an essential tool for accurate quantification, metabolic tracing, and quantitative proteomics, driving forward our understanding of complex biological systems and accelerating the development of new therapeutics.

References

- An In-depth Technical Guide to the Chemical Properties and Structure of this compound - Benchchem.

- Isotope Labeled Amino Acids - Boc Sciences.

- Stable isotope labeling by amino acids in cell culture - Wikipedia.

- Stable isotope labeling by amino acids in cell culture for quantit

- A Technical Guide to the Physical Differences Between L-Tyrosine and this compound for Researchers and Drug Development Professi - Benchchem.

- Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC - Yale School of Medicine.

- This compound - MedChem Express - Cambridge Bioscience.

- Tyrosine - the NIST WebBook - National Institute of Standards and Technology.

- Dissecting Isotopomers and Isotopologues - Isotope Science / Alfa Chemistry.

- Deuterium NMR - Wikipedia.

- L-Tyrosine | C9H11NO3 | CID 6057 - PubChem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor

- L-Tyrosine | CAS 60-18-4 | SCBT - Santa Cruz Biotechnology.

- L-Tyrosine - Sigma-Aldrich.

- L-Tyrosine: Chemical Properties, Production Process, and Applic

- This compound | Stable Isotope - MedchemExpress.com.

- Technical Support Center: Mass Spectrometry of Deuter

- Mid-infrared spectra of CO2 isotopologues. The top panel shows spectra...

- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Applic

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. L-Tyrosine | 60-18-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tyrosine [webbook.nist.gov]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 17. Stable isotope labeling by amino acids in cell culture for quantitative proteomics [pubmed.ncbi.nlm.nih.gov]

- 18. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

An In-depth Technical Guide to L-Tyrosine-D2: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, deuterated amino acids have gained prominence for their utility in quantitative proteomics, metabolic flux analysis, and structural biology. This guide provides a comprehensive technical overview of L-Tyrosine-D2, a deuterated analogue of the proteinogenic amino acid L-tyrosine. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in leveraging this powerful tool for their discovery workflows.

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of proteins, neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] The targeted substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), creates a "heavy" version of the molecule that is chemically similar to its "light" counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This unique characteristic of this compound underpins its wide-ranging applications in biomedical research.[4][5]

This guide will delve into the core physicochemical properties of this compound, including its various isotopologues, their synthesis and analytical characterization, and detailed protocols for its application in cutting-edge research methodologies.

Physicochemical Properties of this compound Isotopologues

It is critical to understand that "this compound" is a general term that can refer to several isotopologues, each with deuterium atoms incorporated at different positions on the molecule. The specific placement of the deuterium labels is a crucial determinant of the compound's utility in different experimental contexts. The most commonly encountered variants are L-Tyrosine-3,3-D2 and L-Tyrosine-(phenyl-3,5-D2).

| Property | L-Tyrosine-3,3-D2 | L-Tyrosine-(phenyl-3,5-D2) | L-Tyrosine-2,6-D2 |

| Synonyms | L-4-Hydroxyphenyl(alanine-3,3-d2) | L-4-Hydroxyphenyl-3,5-d2-alanine | L-4-Hydroxyphenyl-2,6-d2-alanine |

| CAS Number | 72963-27-0[4][6] | 30811-19-9 | 57746-15-3 |

| Molecular Formula | C₉H₉D₂NO₃[6] | C₉H₉D₂NO₃ | C₉H₉D₂NO₃ |

| Molecular Weight | ~183.20 g/mol | ~183.20 g/mol | ~183.20 g/mol |

| Chemical Structure | Deuterium on the β-carbon of the alanine side chain | Deuterium on the phenyl ring | Deuterium on the phenyl ring |

The choice of isotopologue is dictated by the specific research question. For instance, L-Tyrosine-3,3-D2 is often preferred for metabolic studies where the stability of the deuterium label on the aliphatic side chain is advantageous. In contrast, L-Tyrosine-(phenyl-3,5-D2) may be selected for NMR-based structural studies to simplify complex spectra of the aromatic ring.

Synthesis and Isotopic Purity Analysis of this compound

The synthesis of this compound with high isotopic enrichment is a meticulous process that demands precise control over reaction conditions to ensure specific and efficient deuterium incorporation.[4] While various synthetic routes exist, a common strategy involves the deuteration of a suitable precursor followed by enzymatic or chemical resolution to yield the desired L-enantiomer.[4]

A critical aspect of utilizing this compound is the verification of its isotopic purity. The presence of unlabeled (d0) or singly labeled (d1) species can significantly impact the accuracy of quantitative measurements. Therefore, rigorous analytical characterization is imperative.

Experimental Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and purity of an this compound sample.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

Procedure:

-

Sample Preparation: Dissolve a small quantity of the this compound sample in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 µg/mL.[4]

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Employ a gradient elution using mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This step separates the analyte from any potential impurities.

-

Mass Spectrometric Analysis: Analyze the eluent using electrospray ionization (ESI) in positive ion mode. Acquire full scan mass spectra over a relevant m/z range to detect the different isotopologues of L-Tyrosine.

-

Data Analysis: Extract the ion chromatograms for the expected m/z values of unlabeled L-Tyrosine (d0) and the deuterated variants (d1, d2, etc.). Calculate the relative abundance of each isotopologue to determine the isotopic purity. The percentage of the d2 species represents the isotopic purity of the this compound.[4]

Experimental Protocol: Isotopic Purity and Positional Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position and extent of deuteration in an this compound sample.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[7]

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. For L-Tyrosine-3,3-D2, the signal corresponding to the β-protons will be significantly diminished or absent compared to the spectrum of unlabeled L-Tyrosine.[4] For L-Tyrosine-(phenyl-3,5-D2), the signals for the corresponding aromatic protons will be reduced.

-

Data Analysis: Integrate the signals of the remaining protons and compare them to the residual signal at the deuterated position to calculate the degree of deuterium incorporation.[4][8]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in metabolic pathways and as an internal standard for precise quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique that enables the accurate relative quantification of thousands of proteins in a single experiment.[9][10][11][12] In a typical SILAC experiment, two cell populations are cultured in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an essential amino acid.[9][10] For tyrosine, this compound can be used as the "heavy" counterpart.

Caption: Generalized workflow for a SILAC experiment using this compound.

Metabolic Flux Analysis

This compound is an excellent tracer for studying the dynamics of metabolic pathways.[1] By introducing the labeled amino acid into a biological system, researchers can track its incorporation into downstream metabolites, providing quantitative insights into pathway activity and flux. A key application is in studying the biosynthesis of catecholamines.[4][5]

Caption: Enzymatic conversion of this compound through the catecholamine pathway.

Use as an Internal Standard in Quantitative Analysis

In quantitative mass spectrometry, this compound serves as an ideal internal standard for the accurate measurement of endogenous L-Tyrosine in biological samples.[2][6] Since it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, it can effectively correct for variations in sample preparation and instrument response.[2]

Objective: To accurately quantify the concentration of L-Tyrosine in a plasma sample.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.[2]

-

Precipitate proteins by adding a four-fold excess of ice-cold methanol.[2]

-

Vortex and centrifuge to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

-

Reconstitute the dried extract in the initial mobile phase.[2]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable C18 column and gradient elution.

-

Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both L-Tyrosine and this compound.[5]

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of L-Tyrosine in the sample by comparing this ratio to a standard curve prepared with known concentrations of L-Tyrosine and a constant concentration of the internal standard.[5]

-

Safety and Handling

This compound is a stable, non-radioactive isotopically labeled compound. For unlabeled L-Tyrosine, it is generally considered non-hazardous, though it may cause skin and eye irritation.[13][14] Good laboratory practices should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[15] It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information.[13][14][15][16]

Conclusion

This compound is a versatile and powerful tool for researchers across various disciplines. Its utility in quantitative proteomics, metabolic flux analysis, and as an internal standard for analytical measurements provides a means to gain deeper insights into complex biological systems. By understanding the nuances of its different isotopologues, and by employing rigorous analytical methods for its characterization and application, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of scientific discovery and drug development.

References

-

Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. National Institutes of Health. Available from: [Link]

-

A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Broad Institute. Available from: [Link]

-

Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed. Available from: [Link]

-

Stable isotope labeling by amino acids in cell culture. Wikipedia. Available from: [Link]

-

Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. Available from: [Link]

-

Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PubMed Central. Available from: [Link]

-

Safety Data Sheet. DC Fine Chemicals. Available from: [Link]

-

Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. National Institutes of Health. Available from: [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. White Rose Research Online. Available from: [Link]

-

The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. Available from: [Link]

-

Tyrosine. Wikipedia. Available from: [Link]

-

A novel tyrosine hyperoxidation enables selective peptide cleavage. PubMed Central. Available from: [Link]

-

[Application of tyrosine phosphoproteomics in biomedical research: a review]. PubMed. Available from: [Link]

-

L-Tyrosine-(phenyl-3, 5-d2), min 98 atom% D, min 99%, 1 gram. CP Lab Safety. Available from: [Link]

-

Chorismate, Phenylalanine, Tyrosine Biosynthesis. YouTube. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 10. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 12. chempep.com [chempep.com]

- 13. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. lgcstandards.com [lgcstandards.com]

"applications of deuterated L-Tyrosine in proteomics"

An In-depth Technical Guide to the Applications of Deuterated L-Tyrosine in Proteomics

Abstract

In the landscape of quantitative proteomics, the pursuit of precision and accuracy is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the multifaceted applications of deuterated L-Tyrosine as a superior tool for achieving robust and reproducible quantitative analysis. As a stable isotope-labeled amino acid, deuterated L-Tyrosine provides an elegant solution to the inherent variabilities of mass spectrometry-based workflows. We will explore the foundational principles that establish its role as a gold-standard internal standard, provide detailed, field-tested protocols for its core application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and illuminate its power in advanced studies of signaling pathways and protein dynamics. This guide moves beyond mere methodology, offering insights into the causality behind experimental choices to empower researchers to design and execute self-validating proteomics experiments that yield high-quality, actionable data.

Part 1: Foundational Principles: The Rationale for Deuterated L-Tyrosine in Quantitative Proteomics

The Challenge of Quantitative Accuracy

Mass spectrometry (MS)-based proteomics has become a standard for the comprehensive analysis of proteins.[1] However, the multi-step workflow—from sample preparation and protein digestion to chromatographic separation and instrument analysis—is susceptible to variability that can compromise quantitative accuracy.[2] To ensure reliable quantification, especially when comparing different biological states (e.g., treated vs. untreated cells), the use of internal standards is essential.[2]

Stable Isotope Labeling: The Gold Standard

Stable isotope labeling is a premier strategy for accurate protein quantification.[1][3] This approach involves introducing a predictable mass difference into proteins or peptides by incorporating non-radioactive, heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] When samples from different conditions (e.g., one labeled "light" with natural isotopes and the other "heavy" with stable isotopes) are mixed, the corresponding peptides can be distinguished by the mass spectrometer.[1][4] Because the samples are combined early in the workflow, they are subjected to the exact same downstream processing, effectively nullifying technical variability and allowing for highly precise relative quantification.[2][3]

Deuterated L-Tyrosine: An Ideal Internal Standard

Among the various types of internal standards, deuterated compounds have emerged as a superior choice.[2] Deuterated L-Tyrosine, where one or more hydrogen atoms are replaced by deuterium, is an exemplary internal standard for several key reasons:

-

Chemical Equivalence: It is chemically identical to its natural "light" counterpart. This ensures it behaves the same way during sample preparation, enzymatic digestion, and chromatographic separation.[2]

-

Co-elution: The deuterated and non-deuterated versions of a peptide co-elute during liquid chromatography. This is critical because it means both forms experience the same matrix effects (signal suppression or enhancement) at the point of ionization, allowing for accurate signal normalization.[2]

-

Predictable Mass Shift: The introduction of deuterium creates a known and distinct mass shift, making the "heavy" and "light" peptide pairs easily distinguishable in a mass spectrum.[1]

The Biological Significance of L-Tyrosine

L-Tyrosine is a non-essential amino acid that is not only crucial for protein synthesis but also serves as a precursor for vital biomolecules, including neurotransmitters and hormones.[1][5] Critically for cell biology and drug discovery, Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of intracellular signal transduction processes.[1][6] This makes L-Tyrosine a highly relevant amino acid to label for studying the mechanisms of action of kinase inhibitors and other targeted therapies.[1]

Part 2: Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The most robust and widely used metabolic labeling strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][6] This method involves growing cells in a medium where a natural "light" amino acid is replaced with a "heavy," stable isotope-labeled version.[1]

The SILAC Workflow: An Overview

The SILAC workflow is an elegant system for comparative proteomics. Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (e.g., L-Tyrosine). One population receives the "light" (natural) amino acid, while the other receives the "heavy" (e.g., L-Tyrosine-d2) version. After several cell doublings, the heavy amino acid is fully incorporated into the proteome of the second population. The two cell populations can then be subjected to different experimental conditions, mixed together, and processed for mass spectrometry analysis.

Causality in Experimental Design: Why Choose Deuterated L-Tyrosine for SILAC?

While other heavy amino acids like ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine are commonly used in SILAC, deuterated L-Tyrosine offers distinct advantages. It is particularly useful in studies focused on tyrosine phosphorylation dynamics.[6][7] Furthermore, its use can be extended to create more complex, multiplexed experiments. For instance, by combining different isotopically labeled versions of Lysine, Arginine, and Tyrosine, researchers have developed 5-plex SILAC methods to compare five different cellular conditions in a single experiment.[7]

Detailed Experimental Protocol: A Self-Validating SILAC Experiment using this compound

This protocol outlines the key steps for a comparative proteomics experiment using deuterated L-Tyrosine.

Step 1: SILAC Media Preparation and Cell Culture

-

Prepare SILAC Media: Begin with a commercial DMEM or RPMI medium that is specifically deficient in L-Tyrosine, L-Lysine, and L-Arginine. Reconstitute the medium following the manufacturer's instructions.[1]

-

Create "Light" and "Heavy" Media:

-

Light Medium: Supplement the deficient medium with standard, unlabeled ("light") L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.[1]

-

Heavy Medium: Supplement the deficient medium with this compound (or another deuterated variant), along with light L-Lysine and L-Arginine.

-

-

Supplement Media: Add 10% dialyzed fetal bovine serum to both media types. Dialyzed serum is crucial as it has had small molecules, including amino acids, removed, preventing the dilution of the isotopic labels.[8]

-

Cell Culture: Culture two separate populations of your cells of interest in the "Light" and "Heavy" media, respectively. It is critical to culture the cells for at least five to six doublings to ensure near-complete incorporation (>99%) of the labeled amino acid into the proteome.[9]

Step 2: Experimental Treatment and Cell Lysis

-

Verify Incorporation: Before starting the main experiment, it is best practice to lyse a small aliquot of "heavy" labeled cells, digest the proteins, and analyze by MS to confirm complete labeling.

-

Apply Treatment: Once labeling is complete, apply the experimental condition (e.g., drug treatment) to one cell population (e.g., the "Heavy" culture) and a vehicle/control condition to the other ("Light" culture).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[8]

-

Quantify and Mix: Determine the protein concentration of each lysate (e.g., via BCA assay). Combine the "Light" and "Heavy" lysates in a precise 1:1 protein ratio. This mixing step is the key to the accuracy of SILAC.[8]

Part 3: Downstream Proteomic Analysis: From Digestion to Data

Once the labeled cell lysates are combined, the sample is processed for mass spectrometry analysis.

Protein Digestion and Peptide Preparation

The goal of this stage is to digest the proteins into peptides that are suitable for MS analysis. The "in-solution" method is common for total proteome analysis.

Step-by-Step In-Solution Digestion Protocol:

-

Reduction: Reduce the disulfide bonds in the mixed protein sample by adding Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating for 1 hour at room temperature.[1]

-

Alkylation: Alkylate the cysteine residues to prevent disulfide bonds from reforming. Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 1 hour at room temperature in the dark.[1]

-

Digestion: Dilute the sample to reduce the concentration of any denaturants. Add sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.[1][10]

-

Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents before MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The cleaned peptide mixture is injected into an LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer. In the MS1 scan, the instrument detects the peptide precursor ions. Because of the SILAC labeling, each peptide containing a tyrosine will appear as a pair of peaks—a "light" peak and a "heavy" peak—separated by the mass difference imparted by the deuterium atoms.

Data Presentation and Interpretation

The raw data from the mass spectrometer is processed using specialized software (e.g., MaxQuant). The software identifies the peptides and calculates the intensity ratio of the heavy to light peak for each peptide pair. These ratios are then used to determine the relative abundance of each protein between the two experimental conditions.

| Protein ID | Gene Name | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | Regulation |

| P00533 | EGFR | 1.5e8 | 4.8e8 | 3.2 | Upregulated |

| P06213 | SRC | 2.1e7 | 6.1e7 | 2.9 | Upregulated |

| P27361 | GRB2 | 5.5e7 | 1.2e7 | 0.22 | Downregulated |

| Q13485 | SHC1 | 8.9e7 | 9.1e7 | 1.02 | Unchanged |

Part 4: Advanced Applications & Insights for Drug Development

Mapping Signaling Pathways with Phosphotyrosine (pTyr) Proteomics

A powerful application of SILAC is in the study of intracellular signaling, particularly tyrosine phosphorylation-dependent pathways.[6] By combining SILAC with an immunoprecipitation (IP) step using anti-phosphotyrosine (pTyr) antibodies, researchers can specifically enrich for and quantify tyrosine-phosphorylated peptides. This allows for a global view of how a drug, such as a receptor tyrosine kinase (RTK) inhibitor, alters the phosphoproteome.[6][8]

This approach can reveal not only the direct targets of a drug but also the downstream effects on the signaling network, providing invaluable mechanistic insights for drug development.[6]

Measuring Protein Turnover and Dynamics

Understanding protein turnover—the balance between protein synthesis and degradation—is crucial for assessing the physiological state of cells and the long-term effects of drugs. Deuterated amino acids are excellent tracers for these studies. In a "pulse-SILAC" experiment, cells are grown in "light" medium and then switched to "heavy" medium containing deuterated L-Tyrosine. By collecting samples at different time points after the switch and measuring the ratio of heavy to light proteins, one can determine the rate of synthesis for thousands of proteins simultaneously. Conversely, a "pulse-chase" experiment can be used to measure degradation rates.

Metabolic Tracing

Deuterated L-Tyrosine can also be used as a metabolic tracer to follow its conversion into other important biomolecules, such as catecholamines.[5] By tracking the incorporation of deuterium into these downstream metabolites, researchers can quantify metabolic flux and understand how disease or drug treatment affects these critical pathways.[11] This is particularly relevant in neuroscience and metabolic disease research.

Part 5: Technical Considerations & Best Practices

-

Isotopic Purity: The accuracy of quantification depends on the isotopic purity of the deuterated L-Tyrosine. It is essential to use a standard with high isotopic enrichment. The purity can be rigorously determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

-

Amino Acid Conversion: In some cell lines, metabolic conversion of one amino acid to another (e.g., Arginine to Proline) can occur, potentially confounding SILAC results. While Tyrosine is generally not subject to such conversions, it is a factor to be aware of in metabolic labeling experiments.

-

Validation: While SILAC is a robust method, key findings should always be validated by an orthogonal method, such as Western blotting or targeted mass spectrometry.

Conclusion

Deuterated L-Tyrosine is a powerful and versatile tool in the modern proteomics laboratory. Its application in the SILAC methodology provides an exceptionally accurate and robust framework for the quantitative analysis of proteins, post-translational modifications, and protein turnover. For researchers in basic science and drug development, mastering the use of deuterated L-Tyrosine opens the door to a deeper and more precise understanding of complex biological systems, ultimately accelerating the journey from discovery to clinical application.

References

- An In-depth Technical Guide to Stable Isotope Labeling with this compound. (n.d.). BenchChem.

- Jackson, A., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic.

- Alamillo, J., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC.

- Tokuhisa, S., et al. (1980). Site-specific deuteration of tyrosine and their assay by selective ion monitoring method. J Nutr Sci Vitaminol (Tokyo).

- Shibazaki, C., et al. (2025). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI.

- Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. University of Liverpool.

- An In-depth Technical Guide to the Isotopic Purity of this compound and Its Significance. (n.d.). BenchChem.

- A Head-to-Head Comparison: this compound vs. C13-Labeled Tyrosine for Illuminating Metabolic Pathways. (n.d.). BenchChem.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. (n.d.). BenchChem.

- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (n.d.). PMC - NIH.

- Geiger, T., et al. (n.d.). Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics. PubMed Central.

- SILAC Pretreatment Protocol for Phosphotyrosine Proteins. (n.d.). Creative Proteomics.

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (n.d.). ChemPep.

- (2025). Metabolic Labeling of Proteins for Proteomics. ResearchGate.

- The main ways of sample preparation for mass spectrometric proteomic analysis. (n.d.). ResearchGate.

- L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. (n.d.). PubMed Central.

- Research Breakdown on L-Tyrosine. (2025). Examine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. academic.oup.com [academic.oup.com]

- 5. examine.com [examine.com]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to L-Tyrosine-D2 as a Tracer for Catecholamine Biosynthesis

Abstract

The catecholamines—dopamine, norepinephrine, and epinephrine—are fundamental neurotransmitters and hormones that govern a vast array of physiological and cognitive processes. Understanding the dynamics of their synthesis is paramount for research in neuroscience, pharmacology, and the study of metabolic disorders. Stable isotope tracing, utilizing molecules such as L-Tyrosine-d2, coupled with mass spectrometry, offers a powerful and precise method to elucidate the rate of catecholamine biosynthesis in vitro and in vivo. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles, practical experimental workflows, and analytical methodologies for using this compound as a tracer to quantify metabolic flux through the catecholamine pathway.

The Central Role of Catecholamine Biosynthesis

Catecholamines are synthesized from the amino acid L-Tyrosine through a well-defined enzymatic cascade.[[“]] This pathway is critical for maintaining physiological homeostasis, and its dysregulation is implicated in numerous pathologies, including Parkinson's disease, pheochromocytoma, and various psychiatric disorders.[2][3]

The synthesis pathway begins with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) and is the primary rate-limiting step of the entire cascade.[[“]][4][5][6][7][8] Subsequently, L-DOPA is rapidly converted to Dopamine by DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[4][9][10] In neurons that produce norepinephrine, dopamine is then hydroxylated by dopamine β-hydroxylase (DBH).[9][11] Finally, in specific neurons and the adrenal medulla, Norepinephrine can be methylated to form Epinephrine by phenylethanolamine N-methyltransferase (PNMT).[4][9][12]

The activity of Tyrosine Hydroxylase is tightly regulated by several mechanisms, including phosphorylation and feedback inhibition by the catecholamine end-products, which bind to the enzyme and reduce its activity.[6][10][13][14] Studying the flux—the rate of metabolic conversion—through this pathway provides deeper insights than static measurements of neurotransmitter levels alone.

Caption: The enzymatic cascade of catecholamine biosynthesis from L-Tyrosine.

The Principle of Stable Isotope Tracing

To measure the rate of synthesis, a tracer is required that can be introduced into the system and distinguished from the endogenous molecules. This compound is a stable isotope-labeled (isotopologue) version of L-Tyrosine, where two hydrogen atoms on the carbon adjacent to the aromatic ring have been replaced with deuterium.